molecular formula C7H7NO2 B7721381 3-Methylisonicotinic acid CAS No. 40211-20-9

3-Methylisonicotinic acid

Cat. No.: B7721381
CAS No.: 40211-20-9
M. Wt: 137.14 g/mol
InChI Key: OSMAGAVKVRGYGR-UHFFFAOYSA-N
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Description

3-Methylisonicotinic acid is a heterocyclic compound and a derivative of pyridine . It is also known as 3-Methyl-4-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H7NO2 . It has a molecular weight of 137.136 . The InChI Code is 1S/C7H7NO2/c1-5-4-8-3-2-6 (5)7 (9)10/h2-4H,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 388.6±22.0 °C at 760 mmHg . The melting point is 235ºC . The flash point is 188.8±22.3 °C . It has a molar refractivity of 36.1±0.3 cm3 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

  • Microbial Metabolism of Pyridinium Compounds :

    • Wright & Cain (1972) studied the metabolism of 4-carboxy-1-methylpyridinium chloride, a derivative of 3-Methylisonicotinic acid, by bacteria. They found that this compound could be used as a sole carbon source and is metabolized into several end-products, including succinate and formate, through oxidative cleavage and hydrolytic steps (Wright & Cain, 1972).
  • Antitubercular Action of Derivatives :

    • Isler et al. (1955) synthesized and tested derivatives of 2-methylisonicotinic acid hydrazide for antitubercular properties. These derivatives were prepared through reactions with various compounds, highlighting potential pharmaceutical applications (Isler et al., 1955).
  • Extraction of Pyridine-3-Carboxylic Acid :

    • Kumar & Babu (2009) focused on the extraction efficiency of pyridine-3-carboxylic acid, related to this compound. Their study is crucial for its applications in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
  • Vasorelaxation and Antioxidation Properties :

    • Prachayasittikul et al. (2010) explored thionicotinic acid derivatives, related to this compound, for their vasorelaxation and antioxidative properties. This research has implications for developing therapeutics in cardiovascular health (Prachayasittikul et al., 2010).
  • Synthesis for Cancer Therapy :

    • Rossiter (2002) discussed the synthesis of 3-methyleneoxindoles, cytotoxic metabolites of indole-3-acetic acids with potential in cancer therapy. This indicates the role of this compound derivatives in developing cancer treatments (Rossiter, 2002).
  • Fatty Acid Profiling :

    • Akinyemi et al. (2017) used sodium methoxide for fatty acid profiling in red blood cells. This is important for diagnosing and treating cardiovascular diseases, highlighting another application of derivatives of this compound (Akinyemi et al., 2017).
  • Bio-based Production of 3-Hydroxypropionic Acid :

    • Vidra & Németh (2017) discussed the production of 3-hydroxypropionic acid, a platform chemical for synthesizing various compounds, using microbial pathways. This showcases the potential of this compound in industrial biotechnology (Vidra & Németh, 2017).
  • Dye Decolorization in Environmental Science :

    • Santana et al. (2019) investigated the use of 3-hydroxyanthranilic acid, a compound related to this compound, in enhancing dye degradation through Fenton oxidative processes. This has implications for environmental remediation (Santana et al., 2019).
  • Industrial Production of Nicotinic Acid :

    • Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, an essential nutrient, from materials like 3-methylpyridine. This is significant for green chemistry and environmental sustainability (Lisicki et al., 2022).

Safety and Hazards

3-Methylisonicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Properties

IUPAC Name

3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAGAVKVRGYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960633
Record name 3-Methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40211-20-9, 4021-12-9
Record name 3-Methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-isonicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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